5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
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Overview
Description
Isocupressic acid is a diterpene acid predominantly found in the needles of various conifer species, such as the ponderosa pine (Pinus ponderosa), lodgepole pine (Pinus contorta), and jeffrey pine (Pinus jeffreyi) . This compound is known for its abortifacient properties, particularly in cattle, where it induces abortion by disrupting uterine vascular flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocupressic acid can be extracted from pine needles through various methods. One common approach involves the use of organic solvents to extract the compound from dried and ground pine needles . The extract is then purified using chromatographic techniques to isolate isocupressic acid.
Industrial Production Methods: Industrial production of isocupressic acid typically involves large-scale extraction from pine needles. The needles are harvested, dried, and ground before being subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain pure isocupressic acid .
Chemical Reactions Analysis
Types of Reactions: Isocupressic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize isocupressic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce isocupressic acid.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isocupressic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Isocupressic acid has a wide range of scientific research applications:
Mechanism of Action
Isocupressic acid exerts its effects by disrupting uterine vascular flow, leading to decreased placental perfusion and subsequent abortion in cattle . It inhibits the transcription of key steroidogenic genes, such as cytochrome P450 cholesterol side-chain cleavage (P450scc) and steroidogenic acute regulatory protein (StAR), through the attenuation of cAMP-PKA signaling . This results in the suppression of steroid production in cells.
Comparison with Similar Compounds
- Acetyl-isocupressic acid
- Succinyl-isocupressic acid
- Agathadiol
- Pinusolide
Isocupressic acid stands out due to its specific mechanism of action and its significant impact on reproductive health in cattle .
Properties
IUPAC Name |
5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKMKZYLAAOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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